molecular formula C14H13N3O3 B193253 (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid CAS No. 114457-94-2

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Cat. No. B193253
M. Wt: 271.27 g/mol
InChI Key: DWYZPDHMMZGQAP-NSHDSACASA-N
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Description

Molecular Structure Analysis

The (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid molecule contains a total of 34 bonds. There are 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amide (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid derivatives show promise in antimicrobial applications. Synthesis and reactions of these derivatives, such as 4-pyrazine-2-carboxamido carboxylic acid, have been studied for their antimicrobial properties.


Physical And Chemical Properties Analysis

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid has a molecular weight of 271.28 g/mol . It is a white to almost white crystal or powder . The compound should be stored in a refrigerator .

Scientific Research Applications

Antimicrobial Properties

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid derivatives show promise in antimicrobial applications. Synthesis and reactions of these derivatives, such as 4-pyrazine-2-carboxamido carboxylic acid, have been studied for their antimicrobial properties. These derivatives have shown significant effects against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential for treating various microbial infections or in the development of antimicrobial agents (Abdelwahab et al., 2007).

Antimycobacterial Activity

Compounds derived from (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid have been found to exhibit significant antimycobacterial activity. This includes activity against Mycobacterium tuberculosis, a major causative agent of tuberculosis. Derivatives such as 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and various N-phenylpyrazine-2-carboxamides have shown high antimycobacterial activity, indicating potential use in tuberculosis treatment (Semelková et al., 2017); (Zítko et al., 2013).

Ferroelectric and Ferromagnetic Properties

A novel chiral copper-based complex derived from (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid has been discovered to exhibit both ferroelectric and weak ferromagnetic properties. This complex forms a one-dimensional chiral helical chain and has potential applications in materials science, particularly in the development of materials with unique electric and magnetic properties (Yang et al., 2012).

Potential in Cancer Research

The compound N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, synthesized through the reaction involving (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, has been evaluated for its antibacterial, antifungal, and anticancer activities. This research opens up possibilities for the use of such compounds in cancer research, especially considering their antimicrobial and potential anticancer properties (Senthilkumar et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYZPDHMMZGQAP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567409
Record name N-(Pyrazine-2-carbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

CAS RN

114457-94-2
Record name N-(Pyrazinylcarbonyl)-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114457942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Pyrazine-2-carbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(PYRAZINYLCARBONYL)-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R67B83S2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YT Yang, YX Che, JM Zheng - Inorganic Chemistry Communications, 2012 - Elsevier
A novel chiral copper-based complex constructed from chiral ligand, namely [Cu(L)(H 2 O)]·H 2 O (1) (L=(S)-3-phenyl-2-(pyrazine-2-carboxamido) propanoic acid). Complex 1 was …
Number of citations: 3 www.sciencedirect.com
LJ Kingsley, X He, M McNeill, J Nelson… - Journal of Medicinal …, 2021 - ACS Publications
LONP1 is an AAA+ protease that maintains mitochondrial homeostasis by removing damaged or misfolded proteins. Elevated activity and expression of LONP1 promotes cancer cell …
Number of citations: 5 pubs.acs.org
LK Nagarapu, C Sudhakar, R Kondapalli - Tetrahedron Letters, 2023 - Elsevier
Multiple myeloma (MM) is the biggest normal cancer influencing the bone marrow and remains fatal for maximum patients, hence innovative therapies are taken. Bortezomib is an FDA-…
Number of citations: 0 www.sciencedirect.com

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